molecular formula C10H8ClN3O4S B215364 5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole

5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole

Cat. No. B215364
M. Wt: 301.71 g/mol
InChI Key: NWJGYGRBWMPRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as 'CSNIMI' and is synthesized using a specific method that involves multiple steps.

Mechanism of Action

The mechanism of action of CSNIMI is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CSNIMI has also been found to inhibit the activity of certain enzymes that are involved in the synthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
CSNIMI has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells. CSNIMI has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, CSNIMI has been found to exhibit antibacterial and antifungal activity by disrupting the synthesis of bacterial and fungal cell walls.

Advantages and Limitations for Lab Experiments

CSNIMI has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a specific method. CSNIMI is also soluble in common organic solvents, making it easy to handle in lab experiments. However, CSNIMI has certain limitations for lab experiments. It is a toxic compound that requires specific handling and safety precautions. CSNIMI is also expensive, making it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the study of CSNIMI. One potential direction is the development of new anticancer drugs based on the structure of CSNIMI. Another potential direction is the development of new antibiotics based on the antibacterial and antifungal activity of CSNIMI. In addition, further studies are needed to fully understand the mechanism of action of CSNIMI and its potential applications in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of CSNIMI involves multiple steps that require specific reagents and conditions. The first step involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-nitro-1-methylimidazole in the presence of a base such as triethylamine. This results in the formation of 5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methylimidazole. The second step involves the reduction of the nitro group using a reducing agent such as iron powder or zinc powder in the presence of an acid such as hydrochloric acid. This results in the formation of CSNIMI.

Scientific Research Applications

CSNIMI has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. CSNIMI has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. In addition, CSNIMI has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole

Molecular Formula

C10H8ClN3O4S

Molecular Weight

301.71 g/mol

IUPAC Name

5-(3-chlorophenyl)sulfonyl-1-methyl-4-nitroimidazole

InChI

InChI=1S/C10H8ClN3O4S/c1-13-6-12-9(14(15)16)10(13)19(17,18)8-4-2-3-7(11)5-8/h2-6H,1H3

InChI Key

NWJGYGRBWMPRPV-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1S(=O)(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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